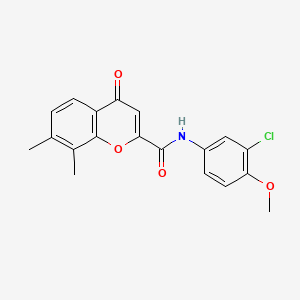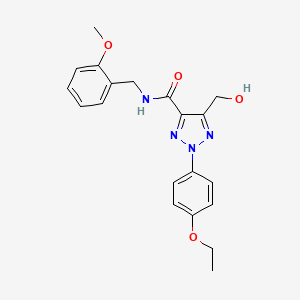![molecular formula C21H15ClN6O4S B11388980 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388980.png)
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a chlorophenyl group, a pyrimidinylsulfamoyl group, and a dihydropyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the dihydropyridazine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyrimidin-2-ylsulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into molecular interactions and pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(4-Chlorphenyl)-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazin-3-carboxamid beinhaltet die Hemmung bestimmter Enzyme. Die Verbindung bindet an das aktive Zentrum des Zielenzyms und verhindert dessen normale Funktion. Diese Hemmung kann zur Störung kritischer zellulärer Prozesse wie DNA-Replikation oder Proteinsynthese führen, was letztendlich zum Zelltod führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Schlüsselenzyme im Zellzyklus und in Signaltransduktionswegen .
Ähnliche Verbindungen:
- 2-(4-Chlorphenoxy)-N-(4-(Pyrimidin-2-ylsulfamoyl)-phenyl)-acetamid
- 1-(4-Chlorphenyl)-5-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-pyrrolidin-3-carboxamid
- Pyraclostrobin
Vergleich: 1-(4-Chlorphenyl)-4-oxo-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazin-3-carboxamid ist aufgrund seines Dihydropyridazin-Kerns einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen zeigt es eine höhere Potenz bei der Enzyminhibition und eine bessere Selektivität für seine molekularen Zielstrukturen. Das Vorhandensein der Pyrimidinylsulfamoyl-Gruppe erhöht seine Bindungsaffinität und Spezifität .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-chlorophenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
- 1-(4-chlorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-pyrrolidine-3-carboxamide
- Pyraclostrobin
Comparison: 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and better selectivity for its molecular targets. The presence of the pyrimidinylsulfamoyl group enhances its binding affinity and specificity .
Eigenschaften
Molekularformel |
C21H15ClN6O4S |
|---|---|
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C21H15ClN6O4S/c22-14-2-6-16(7-3-14)28-13-10-18(29)19(26-28)20(30)25-15-4-8-17(9-5-15)33(31,32)27-21-23-11-1-12-24-21/h1-13H,(H,25,30)(H,23,24,27) |
InChI-Schlüssel |
ZNTXRMXTVOLDFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11388897.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388922.png)
![Ethyl 4-amino-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11388931.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate](/img/structure/B11388939.png)
![N-(3,4-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388943.png)
![4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11388948.png)
![4-butoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11388951.png)
![1-(4-bromophenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11388971.png)
![5-[(Adamantan-2-ylamino)methyl]-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11388974.png)

![3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11388983.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388985.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388987.png)
